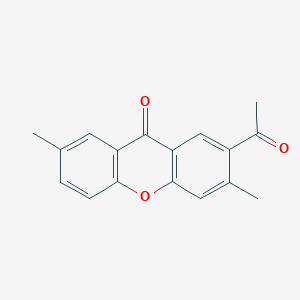
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 918489-58-4 This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethylpiperidine group through an ether bond, and a trifluoroacetic acid component
Vorbereitungsmethoden
The synthesis of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with the isoquinoline intermediate.
Ether Bond Formation: The ether bond between the isoquinoline and piperidine groups is formed through nucleophilic substitution or Williamson ether synthesis.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through acid-base reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the isoquinoline and piperidine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
6-(1-Methylpiperidin-4-yl)oxyisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
6-(1-Ethylpiperidin-4-yl)oxyquinoline: Similar structure but with a quinoline moiety instead of an isoquinoline moiety.
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;acetic acid: Similar structure but with acetic acid instead of trifluoroacetic acid.
Eigenschaften
CAS-Nummer |
918489-58-4 |
|---|---|
Molekularformel |
C18H21F3N2O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
6-(1-ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H20N2O.C2HF3O2/c1-2-18-9-6-15(7-10-18)19-16-4-3-14-12-17-8-5-13(14)11-16;3-2(4,5)1(6)7/h3-5,8,11-12,15H,2,6-7,9-10H2,1H3;(H,6,7) |
InChI-Schlüssel |
CBZZVXGMXOBAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)



![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)


![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)


